molecular formula C24H25ClN4OS B2397925 5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-36-3

5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

货号: B2397925
CAS 编号: 851969-36-3
分子量: 453
InChI 键: WRNSLZRRGPDKQR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (hereafter referred to as the "target compound") is a heterocyclic derivative featuring a fused thiazolo-triazole core with a hydroxyl group at position 6 and a methyl group at position 2. The molecule is further substituted with a benzylpiperidine moiety and a 3-chlorophenyl group connected via a central methyl bridge.

属性

IUPAC Name

5-[(4-benzylpiperidin-1-yl)-(3-chlorophenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4OS/c1-16-26-24-29(27-16)23(30)22(31-24)21(19-8-5-9-20(25)15-19)28-12-10-18(11-13-28)14-17-6-3-2-4-7-17/h2-9,15,18,21,30H,10-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRNSLZRRGPDKQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)Cl)N4CCC(CC4)CC5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex compound with potential therapeutic applications. Its structure combines elements known for their biological activity, particularly in cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its anticancer effects, mechanisms of action, and potential therapeutic uses.

Chemical Structure

The molecular formula of the compound is C24H25ClN4OS. The structural components include:

  • A thiazole ring
  • A triazole moiety
  • A benzylpiperidine group
  • A chlorophenyl substituent

This unique combination may contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of related compounds featuring similar structural motifs. For example, derivatives of piperidine and thiazole have shown significant activity against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

In vitro studies have evaluated the cytotoxic effects of related compounds against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The findings indicate that compounds with similar structures exhibit:

  • High selectivity toward cancer cells over normal cells.
  • Induction of cell cycle arrest at specific phases (S and G2/M) in treated cells.
  • Modulation of apoptosis markers such as an increase in the Bax/Bcl-2 ratio and activation of caspase pathways.

For instance, a related compound demonstrated an IC50 value of 2.32 µg/mL against MCF-7 cells, indicating potent antitumor activity .

The mechanisms through which 5-((4-Benzylpiperidin-1-yl)(3-chlorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol exerts its effects may involve:

  • Inhibition of cell proliferation : By interfering with cell cycle progression.
  • Induction of apoptosis : Through the activation of pro-apoptotic factors.
  • Targeting specific proteins : Such as kinesin spindle protein (KSP), which is crucial for mitotic spindle formation.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have shown antimicrobial activity against various pathogens. For example, some derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectivenessReference
AnticancerMCF-72.32 µg/mL
AnticancerHepG25.36 µg/mL
AntimicrobialStaphylococcus aureusModerate activity
AntimicrobialPseudomonas aeruginosaModerate activity

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Structural Analog: 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol ()

This compound (ChemSpider ID: 869344-07-0) shares the same thiazolo-triazole core as the target compound but differs in substituents:

  • Nitrogen-containing ring: A piperazine ring substituted with a 3-chlorophenyl group replaces the benzylpiperidine in the target compound.
  • Aryl substituents : The 4-ethoxy-3-methoxyphenyl group introduces oxygen-rich substituents (ethoxy and methoxy), contrasting with the simpler 3-chlorophenyl in the target. These groups likely improve aqueous solubility but may reduce membrane permeability relative to the chloro substituent.

Hypothetical Implications :

  • The benzylpiperidine group in the target compound may confer greater lipophilicity, favoring blood-brain barrier penetration and CNS activity.
  • The piperazine analog’s polar substituents could enhance solubility, making it more suitable for oral administration.
Table 1: Structural and Hypothetical Property Comparison
Feature Target Compound Compound
Core Structure Thiazolo[3,2-b][1,2,4]triazol-6-ol Thiazolo[3,2-b][1,2,4]triazol-6-ol
Nitrogen Ring 4-Benzylpiperidin-1-yl 4-(3-Chlorophenyl)piperazin-1-yl
Aryl Substituent 3-Chlorophenyl 4-Ethoxy-3-methoxyphenyl
Molecular Formula* C₃₀H₃₂ClN₅OS (estimated) C₂₈H₃₀ClN₅O₃S
Molecular Weight* ~570.13 g/mol (estimated) 560.09 g/mol
Key Functional Groups Chloro, benzyl, piperidine Chloro, ethoxy, methoxy, piperazine
Hypothetical Bioactivity Potential CNS modulation, antimicrobial Antimicrobial, solubility-driven targets

*Molecular formula and weight for the target compound are estimated based on structural analysis.

Functional Analogs: Thiourea Derivatives (Evidences 2–3)

While structurally distinct, thiourea derivatives from older studies provide insights into bioactivity trends for nitrogen- and sulfur-containing heterocycles:

  • Anti-tubercular Activity: 1-Isonicotinoyl-4-aroylthiosemicarbazides () demonstrated potent anti-tubercular effects, with the 4-iodobenzoyl derivative showing the highest activity . The target compound’s chloro substituent may similarly enhance hydrophobic interactions in bacterial targets.
  • Plant Growth Promotion: Cyanacetyl-thiosemicarbazides and related triazole/oxadiazole derivatives () exhibited growth-promoting effects in plants, attributed to their C-C-N-N backbone .

Key Contrasts :

  • The target compound’s fused thiazolo-triazole system differs from the linear thiourea scaffolds, likely altering bioavailability and target specificity.
  • Chlorophenyl and benzylpiperidine groups in the target compound suggest a broader pharmacological profile compared to simpler thioureas.

准备方法

One-Pot Tandem Synthesis

Structural Validation and Analytical Data

Post-synthesis, the compound is characterized via:

4.1. Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.25 (m, 8H, aromatic), 4.85 (s, 1H, CH), 3.75–3.45 (m, 4H, piperidine), 2.95 (s, 3H, CH₃).
  • IR (KBr): 3350 cm⁻¹ (O-H), 1650 cm⁻¹ (C=N).

4.2. Elemental Analysis

  • Calculated for C₂₄H₂₅ClN₄OS: C 63.63%, H 5.56%, N 12.36%.
  • Found: C 63.52%, H 5.61%, N 12.28%.

Industrial-Scale Considerations

Catalytic Enhancements

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) has been explored for introducing the 3-chlorophenyl group, though scalability remains challenging due to catalyst costs.

Green Chemistry Approaches

Recent advances employ ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) as recyclable solvents, achieving 58% yield with reduced waste.

常见问题

Q. What are the key synthetic challenges in preparing this compound, and how are they addressed methodologically?

The synthesis involves multi-step reactions, including thiazole and triazole ring formation, followed by coupling with the 4-benzylpiperidine and 3-chlorophenyl moieties. Key challenges include:

  • Low yields during cyclization steps due to steric hindrance. Optimizing solvent systems (e.g., ethanol or acetonitrile under reflux) and catalysts (e.g., phosphoryl chloride for activation) improves efficiency .
  • Purification difficulties caused by structural complexity. Techniques like column chromatography and recrystallization are critical for isolating high-purity intermediates and final products .

Q. Which spectroscopic techniques are essential for confirming the compound’s structure?

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions and stereochemistry, particularly the methylthiazolo-triazol core and benzylpiperidine side chain .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., 500–600 Da range) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH) and triazole C=N stretches .

Q. How is preliminary biological activity screening typically conducted for this compound?

  • In vitro assays : Cell viability assays (e.g., MTT) against cancer lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
  • Enzyme inhibition studies : Fluorescence-based assays for targets like kinases or proteases, with IC50_{50} values calculated .

Advanced Research Questions

Q. What strategies are employed to optimize reaction conditions for scalability without compromising yield?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and improves regioselectivity in cyclization steps .
  • Solvent-free conditions : Minimizes byproduct formation in coupling reactions involving 3-chlorophenyl groups .
  • DoE (Design of Experiments) : Systematic variation of temperature, solvent polarity, and catalyst loading to identify optimal parameters .

Q. How can structural modifications enhance the compound’s pharmacological profile?

  • SAR (Structure-Activity Relationship) studies :
Modification Biological Impact Reference
Replace 3-chlorophenyl with 4-fluorophenylIncreased blood-brain barrier penetration
Substitute benzylpiperidine with piperazineImproved solubility (logP reduction by 0.5–1.0)
  • Molecular docking : Predict binding affinity to targets like 5-HT2A_{2A} receptors or CYP450 enzymes .

Q. What analytical methods resolve discrepancies in reported biological activity data?

  • Orthogonal assays : Cross-validate results using SPR (surface plasmon resonance) for binding affinity and qRT-PCR for downstream gene expression .
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity measurements .

Q. How does the compound’s polymorphic behavior affect its stability and bioactivity?

  • X-ray crystallography : Reveals conformational differences between orthorhombic and monoclinic polymorphs, impacting solubility and melting points .
  • Accelerated stability studies : Stress testing under high humidity (75% RH) and heat (40°C) identifies degradation pathways (e.g., hydroxyl group oxidation) .

Methodological Considerations for Data Contradictions

Q. How to address conflicting reports on the compound’s mechanism of action?

  • Target deconvolution : CRISPR-Cas9 knockout screens identify essential genes for activity, distinguishing direct targets from off-target effects .
  • Pathway analysis : RNA sequencing of treated cells clarifies involvement of apoptotic (e.g., caspase-3) vs. anti-inflammatory (e.g., COX-2) pathways .

Q. What computational tools predict metabolic liabilities in vivo?

  • ADMET prediction : Software like Schrödinger’s QikProp estimates hepatic clearance (>20 mL/min/kg suggests rapid metabolism) .
  • CYP450 inhibition assays : Fluorescent probes (e.g., Vivid® kits) quantify interactions with CYP3A4/2D6, guiding structural refinements .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。